[4-(trifluoromethyl)phenyl]methylphosphonic acid
Description
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGZUFYCFWXQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578575 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146780-15-6 | |
| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[4-(trifluoromethyl)phenyl]methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(trifluoromethyl)phenyl]methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Applications De Recherche Scientifique
[4-(trifluoromethyl)phenyl]methylphosphonic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonic acid group can form strong hydrogen bonds with target molecules, influencing their activity and stability . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in drug design and other applications .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Functional Group Variations
Phosphonothionate Esters
- Example: O-(3-Chloropropyl) O-[4-nitro-3-(trifluoromethyl)phenyl] methylphosphonothionate (CAS 849-29-6) Structure: Contains a phosphonothionate (-PO₂S⁻) ester with nitro (-NO₂), trifluoromethyl (-CF₃), and chloropropyl (-Cl-C₃H₆) substituents. Properties: Higher lipophilicity due to ester groups; reduced water solubility. The sulfur atom increases leaving-group ability, making it more reactive in nucleophilic substitutions.
Phosphonic Acid Derivatives
- Example: Methyl 4-{[4-(4-cyanobenzamido)phenyl]amino}ethylphosphonic acid (Crystal Structure Study) Structure: Features a phosphonic acid group linked to a cyanobenzamido-substituted phenyl ring. Properties: Hydrogen bonding via -PO₃H₂ and amide groups enhances crystal packing (triclinic, P1 space group). Higher solubility in polar solvents compared to trifluoromethyl analogs due to polar cyano (-CN) and amide groups .
Trifluoromethylphenyl Retinoids
- Example: 4-Amino-2-trifluoromethylphenyl retinate (ATPR) Structure: Combines a trifluoromethylphenyl group with a retinoic acid ester. Biological Activity: Induces NB4 cell differentiation and inhibits K562 cell proliferation via retinoid receptor pathways. Contrast: Unlike phosphonic acids, ATPR’s ester group confers lipophilicity, enhancing cell membrane permeability but reducing hydrolytic stability .
Sulfonate Esters
- Example : 4-Methoxyphenyl trifluoromethanesulfonate (CAS 5788-41-0)
Toxicity and Regulatory Status
- Methylphosphonofluoridates (e.g., 4-Methylpentyl methylphosphonofluoridate) Structure: Contains a phosphonofluoridate (-PO₂F) ester. Toxicity: High acetylcholinesterase inhibition; classified as Schedule 1A01 compounds (chemical weapons).
Data Table: Key Comparative Properties
Activité Biologique
[4-(Trifluoromethyl)phenyl]methylphosphonic acid is a phosphonic acid derivative with notable biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for improved membrane penetration and interaction with biological targets. This compound has been explored for various applications in medicinal chemistry, including its potential as a pharmaceutical precursor and its role in the design of biologically active molecules.
The molecular structure of this compound contributes significantly to its biological properties. The trifluoromethyl group increases the compound's stability and binding affinity to biological receptors compared to non-fluorinated analogs. This modification can lead to enhanced potency in drug development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrogen Bond Formation : The phosphonic acid moiety can form strong hydrogen bonds with various molecular targets, influencing their activity and stability.
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
Antimicrobial Activity
Recent studies have shown that derivatives of phosphonic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL to higher values depending on the specific structure .
Anticancer Activity
Research has indicated that this compound class can also exhibit anticancer properties. In vitro studies have tested various derivatives against multiple human cancer cell lines, revealing promising IC50 values. For example:
- Compound derivatives showed IC50 values better than Doxorubicin, a standard chemotherapy drug, indicating potential for further development in cancer therapy .
Case Study: Inhibition of Mevalonate Kinase
A notable study investigated the inhibition of human mevalonate kinase by phosphonate compounds, including this compound. The findings suggested that these compounds could effectively mimic farnesyl pyrophosphate, leading to allosteric inhibition of the enzyme, which is crucial in cholesterol biosynthesis .
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activity of this compound and its derivatives:
Q & A
Basic: What synthetic methodologies are recommended for preparing [4-(trifluoromethyl)phenyl]methylphosphonic acid, and how are intermediates optimized?
Methodological Answer:
The synthesis typically involves functionalizing the phenyl ring with a trifluoromethyl group followed by phosphonic acid introduction. A two-step approach is common:
Trifluoromethylation : Use halogen exchange (Halex reaction) with CuI/KF in DMF to introduce the -CF₃ group at the para position of toluene derivatives .
Phosphonation : Apply McKenna’s reaction, where the methyl group is brominated (e.g., NBS/radical initiator) and reacted with P(OEt)₃, followed by acidic hydrolysis (6M HCl, reflux) to yield the phosphonic acid .
Optimization Tips : Monitor reaction progress via <sup>19</sup>F NMR for CF₃ group integrity and <sup>31</sup>P NMR for phosphonate intermediates. Adjust stoichiometry to suppress side products like dialkyl esters .
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral assignments validated?
Methodological Answer:
- NMR Spectroscopy : Use <sup>1</sup>H NMR to confirm aromatic proton environments (δ 7.4–7.8 ppm for substituted phenyl) and <sup>31</sup>P NMR for phosphonic acid identification (δ 15–25 ppm). <sup>19</sup>F NMR verifies CF�3 group presence (δ -60 to -65 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···O=P interactions), comparing with structural analogs like phenylphosphonic acid .
- HPLC-MS : Confirm purity and molecular ion peaks (e.g., [M-H]⁻ at m/z 269) using reverse-phase C18 columns and 0.1% formic acid in mobile phase .
Basic: How does the compound’s stability vary under different pH and thermal conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13). The phosphonic acid group is stable below pH 10 but may hydrolyze to phosphate derivatives under strongly alkaline conditions (pH >12) .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition onset (>200°C). Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to dehydration .
Advanced: How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare with structural analogs (e.g., carboxamide derivatives in EP 4374877A2) to predict binding modes .
- Molecular Dynamics (MD) : Simulate interactions with kinase domains (e.g., PTPN1) to assess hydrogen bonding with active-site residues (e.g., Arg47, Asp48). Validate with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: What strategies resolve contradictions in reported solubility or reactivity data across studies?
Methodological Answer:
- Solubility Discrepancies : Re-evaluate solvent polarity effects. For example, low solubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) may arise from self-association via H-bonding .
- Reactivity Conflicts : Compare reaction conditions (e.g., temperature, catalysts). Conflicting phosphorylation rates in THF vs. DMF can be attributed to solvent coordination with intermediates .
Advanced: How is the compound utilized in designing enzyme inhibitors or metal-organic frameworks (MOFs)?
Methodological Answer:
- Enzyme Inhibition : Modify the phosphonic acid group to mimic phosphate transition states. For example, replace the phenyl group with pyridyl derivatives (as in EP 4374877A2) to enhance binding to metalloenzymes .
- MOF Synthesis : Coordinate with lanthanides (e.g., Eu³⁺) via phosphonate-O-M³⁺ bonds. Optimize linker geometry using powder XRD to achieve pore sizes >10 Å .
Advanced: What role does the trifluoromethyl group play in modulating the compound’s electronic and steric properties?
Methodological Answer:
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the phosphonic acid (≈1.5 vs. ≈2.5 for unsubstituted phenyl analogs) .
- Steric Effects : Compare crystal structures (e.g., CCDC entries) to show increased torsion angles (≈15°) between the phenyl and phosphonic acid groups, reducing intermolecular H-bonding .
Advanced: How do isotopic labeling (e.g., <sup>18</sup>O) or deuterium exchange studies elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Tracing : Use H2<sup>18</sup>O during hydrolysis to track oxygen incorporation into the phosphonic acid group. Analyze via FTIR (P=O stretch at 1200 cm⁻¹ shifting with <sup>18</sup>O) .
- Deuterium Exchange : Monitor <sup>2</sup>H NMR in D₂O to assess proton exchange rates at acidic sites (e.g., P-OH groups), revealing solvent accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
